![molecular formula C15H13ClO5S B2419803 2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate CAS No. 431910-60-0](/img/structure/B2419803.png)
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate
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Description
Scientific Research Applications
Noncovalent Interactions in Supramolecular Structures
A study by Andleeb et al. (2018) investigated the solid-state structures of compounds including 2- and 4-formylphenyl 4-substituted benzenesulfonates. This research highlights the significance of halogen-bonding interactions in rationalizing the solid-state crystal structures of these compounds, such as 4-formylphenyl 4-methylbenzenesulfonate. The study used density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces to confirm the relevance and stabilizing nature of halogen-bonding interactions compared to antiparallel π-stacking interactions in arylsulfonates (Andleeb et al., 2018).
Role in Intramolecular Nucleophilic Catalysis
Methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate, in a study by Shashidhar et al. (1997), demonstrated the catalytic involvement of the neighbouring aldehyde carbonyl group and the operation of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar, Rajeev, & Bhatt, 1997).
Application in Fluorescence Spectroscopy
Kimber et al. (2003) described the synthesis of analogues of Zinquin-related fluorophores, including compounds with a 4-methylbenzenesulfonate group. These compounds exhibited bathochromic shifts in ultraviolet/visible spectra upon addition of Zn(II) to the solution. This study is significant for understanding the fluorescent properties of these compounds, especially in relation to zinc detection (Kimber et al., 2003).
Importance in Supramolecular Assemblies
In a study by Trilleras et al. (2009), the importance of noncovalent interactions in the formation of hydrogen-bonded sheets in the structures of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine was explored. This research contributes to the understanding of the structural and supramolecular aspects of similar compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5S/c1-10-3-5-12(6-4-10)22(18,19)21-15-13(16)7-11(9-17)8-14(15)20-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDWPWGMFOWBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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